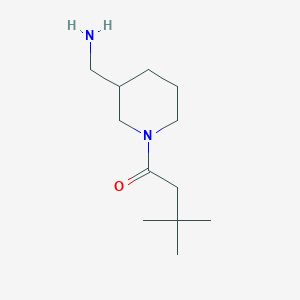

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

Overview

Description

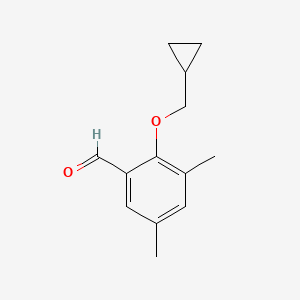

“1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” is a compound with the linear formula C8H16N2O . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-3-piperidinyl)methanamine .

Molecular Structure Analysis

The molecular structure of “1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6,9H2,1H3 .

Scientific Research Applications

Drug Design and Pharmacological Synthesis

Piperidine derivatives are integral in the design and synthesis of pharmaceuticals. The compound can serve as a precursor or an intermediate in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules . For instance, piperidine derivatives have been used in the development of dual inhibitors for certain kinases .

Biological Activity Studies

The biological activity of piperidine compounds is a hotbed for research, particularly in exploring their potential as therapeutic agents. This compound’s derivatives may exhibit a range of biological activities, including anticoagulant effects and factor IIa inhibition, which are valuable in medical research .

Chemical Synthesis Methods

In the realm of organic chemistry, developing efficient synthesis methods for piperidine derivatives is crucial. The compound can be synthesized through various methods, including one-pot, solvent-free, and catalyst-free processes, which are advantageous for industrial-scale production .

Safety and Toxicology Profiling

Understanding the safety profile of chemical compounds is essential for their application in any field. The compound’s safety data sheets (MSDS) provide information on handling, storage, and potential hazards, ensuring that it is used safely in research and industrial settings .

Industrial Applications

Piperidine derivatives find applications in industrial processes as well. They can be used as building blocks for more complex chemical compounds or as reagents in specific reactions. The compound’s properties make it suitable for use in various industrial chemical syntheses .

Mechanism of Action

Target of Action

Similar compounds have been found to target theSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival.

Mode of Action

Compounds that target serine/threonine-protein kinase chk1 typically work by inhibiting the kinase activity of the protein, thereby affecting cell cycle progression and dna repair mechanisms .

Biochemical Pathways

Given its potential target, it may influence pathways related to cell cycle regulation and dna repair .

Result of Action

Inhibition of serine/threonine-protein kinase chk1 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

properties

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-12(2,3)7-11(15)14-6-4-5-10(8-13)9-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYIDLZWMHBLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)

![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole](/img/structure/B1464832.png)

![2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1464834.png)

![[1-(Thiolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B1464842.png)

![[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464843.png)